molecular formula C11H12F3N5 B4445107 5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4445107
M. Wt: 271.24 g/mol
InChI Key: YMBHYAFOSVYPRI-UHFFFAOYSA-N
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Description

5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazole ring fused to a pyrimidine scaffold. Key structural elements include:

  • 5-Methyl group: Enhances lipophilicity and metabolic stability.
  • 7-Pyrrolidin-1-yl substituent: A nitrogen-containing saturated ring that improves solubility and modulates target interactions.
  • 2-Trifluoromethyl group: Increases electronegativity and resistance to oxidative metabolism, a common strategy in medicinal chemistry.

Originally developed as a bioisostere of mefloquine for antimalarial drug design, this compound targets Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in pyrimidine biosynthesis . Despite promising in vitro inhibition of PfDHODH, initial derivatives exhibited poor antimalarial efficacy, highlighting the need for structural optimization .

Properties

IUPAC Name

5-methyl-7-pyrrolidin-1-yl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5/c1-7-6-8(18-4-2-3-5-18)19-10(15-7)16-9(17-19)11(12,13)14/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBHYAFOSVYPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under suitable conditions.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often involving a suitable catalyst and specific reaction conditions.

    Introduction of Substituents: The methyl, pyrrolidinyl, and trifluoromethyl groups are introduced through various substitution reactions, using appropriate reagents and conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the substituents on the triazolopyrimidine ring are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the specific reaction conditions employed.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines, including the compound , have been investigated for their antimalarial properties. A study highlighted the synthesis of various trifluoromethyl derivatives that were designed to mimic known antimalarial agents such as chloroquine. Although some derivatives exhibited poor activity against Plasmodium falciparum, others showed promise by inhibiting dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the parasite's metabolic pathway .

Antitumor Potential
The compound has also been explored for its antitumor properties. Research has demonstrated that certain triazolopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The introduction of trifluoromethyl groups into the structure enhances biological activity and selectivity towards cancer cells .

Molecular Biology

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in nucleotide synthesis. The inhibition of DHODH by triazolo[1,5-a]pyrimidines can lead to decreased proliferation of rapidly dividing cells, making it a candidate for further development as an anticancer agent or for treating parasitic infections .

Case Studies and Research Findings

Study Focus Findings
Phillips et al. (2018)Antimalarial ActivityIdentified that certain triazolo[1,5-a]pyrimidines inhibit P. falciparum DHODH, leading to parasite death.
Zhang et al. (2020)Antitumor ActivityDemonstrated that compounds with trifluoromethyl substitutions showed enhanced activity against breast cancer cell lines.
Lee et al. (2021)Enzyme InhibitionFound that derivatives effectively inhibited dihydroorotate dehydrogenase, impacting nucleotide metabolism in cancer cells.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of triazolo[1,5-a]pyrimidines are highly dependent on substituent groups. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Key Features Biological Activity/Applications References
Target Compound 5-Me, 7-Pyrrolidin-1-yl, 2-CF₃ High metabolic stability; moderate PfDHODH inhibition Antimalarial research (PfDHODH inhibitor)
7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 5-Me, 7-NHNH₂ Hydrazinyl group enables diverse chemical modifications Versatile intermediate for drug synthesis
5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine 5-Me, 7-OH Hydroxy group enhances hydrogen-bonding capacity Antimalarial intermediate; moderate enzyme inhibition
5-Methyl-2-nitro-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine (Group B) 5-Me, 2-NO₂, 7-CF₃ Nitro group increases thermal stability; high heat of formation (HOF) Energetic materials research
3-[5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid 5-Me, 7-CF₃, 2-CH₂CH₂COOH Acetic acid moiety improves solubility Agrochemical and medicinal chemistry applications
5-Chloro-6-[2-(methylamino)ethoxy]phenyl derivatives 5-Cl, 6-substituted aryl Trifluoropropan moiety enhances lipophilicity Kinase inhibition; anticancer research

Pharmacological and Chemical Reactivity

  • Trifluoromethyl Group: The 2-CF₃ group in the target compound enhances membrane permeability and resistance to cytochrome P450 metabolism, a trait shared with 3-[5-methyl-7-(trifluoromethyl)-triazolo-pyrimidin-2-yl]propanoic acid .
  • Pyrrolidin-1-yl vs.

Biological Activity

5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the available literature on its biological activity, including its mechanism of action and efficacy against various biological targets.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core with a trifluoromethyl group and a pyrrolidine substituent. This unique structure is thought to contribute to its biological activity by enhancing interactions with biological targets.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds related to the triazolo[1,5-a]pyrimidine scaffold. For instance, a series of triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. Among these derivatives, compounds demonstrated significant inhibition of cell growth, with IC50 values ranging from 0.24 μM to 13.1 μM against various cell lines .

Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58ERK signaling pathway inhibition
H12MCF-713.1ERK signaling pathway inhibition
Compound 2HCT-1160.53Tubulin polymerization inhibitor
Compound 4MGC-8032.1LSD1/KDM1A inhibitor

The mechanism of action for these compounds often involves the inhibition of critical signaling pathways such as the ERK pathway or direct interaction with cellular structures like tubulin.

Antiparasitic Activity

In addition to its anticancer properties, this compound has been evaluated for its antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that derivatives of this compound can inhibit dihydroorotate dehydrogenase (DHODH) in P. falciparum, leading to reduced parasite viability. However, some studies have shown that while certain derivatives exhibit promising activity, others may have limited efficacy against resistant strains .

Table 2: Inhibition of Plasmodium falciparum DHODH

CompoundInhibition (%) at 1 mM
5-Methyl-7-(pyrrolidin-1-yl)10
Other derivativesVaries (up to 79%)

Case Study 1: Anticancer Efficacy

In a recent study focusing on a series of triazolo[1,5-a]pyrimidine derivatives, one compound (designated as H12) was highlighted for its potent antiproliferative effects across multiple cancer cell lines. The study reported that H12 not only inhibited cell growth but also induced apoptosis and cell cycle arrest in MGC-803 cells through modulation of key proteins involved in these processes .

Case Study 2: Antimalarial Activity

Another investigation into the antimalarial potential of triazolo[1,5-a]pyrimidine derivatives revealed that while some compounds showed significant inhibition of P. falciparum DHODH, others did not demonstrate sufficient activity against resistant strains. This highlights the need for further structural optimization to enhance efficacy against malaria parasites .

Q & A

Q. What are the standard synthetic routes for 5-methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)triazolopyrimidine?

The compound is typically synthesized via cyclocondensation of triazole precursors with pyrimidine intermediates. Key steps include:

  • Cyclization : Reacting 5-amino-1,2,4-triazole derivatives with β-diketones or α,β-unsaturated ketones under reflux in ethanol or DMF .
  • Substitution : Introducing the pyrrolidin-1-yl group at the 7-position via nucleophilic aromatic substitution (SNAr) using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Purification : Recrystallization from ethanol/water mixtures (yields: 50–72%) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Example Protocol (Adapted from ):

  • Dissolve 5-methyl-2-(trifluoromethyl)triazolopyrimidine (1 eq) in DMSO.
  • Add pyrrolidine (1.2 eq) and K₂CO₃ (2 eq).
  • Heat at 80°C for 12 hours, isolate via EtOH/H₂O recrystallization.

Q. How is structural characterization performed for this compound?

Multimodal spectroscopic and analytical techniques are employed:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidinyl protons at δ 2.6–3.0 ppm, trifluoromethyl carbon at ~121 ppm with coupling J = 215–270 Hz) .
  • IR Spectroscopy : Identify C=N (1,630–1,640 cm⁻¹) and CF₃ (1,130–1,190 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (e.g., m/z 352 [M+H]⁺ for related derivatives) .

Table 1. Representative NMR Data (CD₃OD, δ in ppm):

Position¹H Shift¹³C Shift
CH₃ (C-5)2.64–2.8425.6–25.8
CF₃ (C-2)121.01 (q, J = 215 Hz)
H-6 (aromatic)7.57–7.9397.3–104.9

Q. What solvents and reaction conditions optimize yield and purity?

  • Solvents : Polar aprotic solvents (DMSO, DMF) enhance SNAr reactivity for pyrrolidinyl substitution .
  • Temperature : 80–100°C balances reaction rate and decomposition .
  • Catalysts : Base catalysts (K₂CO₃, Et₃N) improve nucleophilicity .
  • Critical Note : Avoid protic solvents (e.g., H₂O) during substitution to prevent hydrolysis of the trifluoromethyl group .

Q. How is regioselectivity achieved during synthesis?

Regioselectivity at the 7-position is controlled by:

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) direct nucleophilic attack to the most electrophilic carbon .
  • Steric Guidance : Bulky substituents (e.g., pyrrolidinyl) favor less hindered positions .
  • Methodology : Use of microwave-assisted synthesis or high-pressure conditions can enhance selectivity .

Q. What in vitro assays evaluate its biological activity?

Common assays include:

  • Antimicrobial Screening : Microplate dilution against Plasmodium falciparum (IC₅₀ determination) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., KDR kinase for anticancer potential) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications impact bioactivity?

  • Substitution at C-7 : Pyrrolidinyl groups enhance solubility and membrane permeability vs. aryl groups (e.g., 4-bromophenyl reduces IC₅₀ by 40% in antimalarial assays) .
  • CF₃ vs. CH₃ at C-2 : Trifluoromethyl improves metabolic stability and target affinity due to electronegativity and lipophilicity .
  • Methodological Insight : Use QSAR models to correlate logP, polar surface area, and activity .

Q. How to resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., 50–72% yield variability in ) may arise from:

  • Purity : HPLC-MS validation (>95% purity required for reliable assays) .
  • Assay Conditions : Variations in serum concentration, incubation time, or solvent (DMSO ≤0.1% v/v) .
  • Statistical Rigor : Replicate experiments (n ≥ 3) and use standardized protocols (CLSI guidelines) .

Q. What crystallographic methods confirm its solid-state structure?

  • Single-Crystal X-Ray Diffraction : Resolve bond lengths/angles (e.g., C-F bond: 1.33–1.37 Å) and π-π stacking interactions .
  • Key Parameters : Space group P1̄, Z = 2, R factor <0.055 .
  • Application : Correlate crystal packing with solubility and stability .

Q. How to design SAR studies for triazolopyrimidine derivatives?

  • Core Modifications : Vary substituents at C-5 (methyl, aryl) and C-7 (pyrrolidinyl, pyridinyl) .
  • Functionalization : Introduce sulfonamide or hydrazine groups at C-2 for enhanced H-bonding .
  • Data Analysis : Use principal component analysis (PCA) to cluster bioactivity profiles .

Q. What computational methods predict its pharmacokinetic properties?

  • ADME Prediction : SwissADME or ADMETLab2.0 for logP (2.5–3.5), bioavailability score (>0.55) .
  • Docking Studies : AutoDock Vina to model interactions with Plasmodium dihydroorotate dehydrogenase .
  • Limitations : Validate in vitro for CYP450 inhibition and plasma protein binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Methyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

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